PROTOPLUMERICIN A

Catalog No.
S1553662
CAS No.
80396-57-2
M.F
C36H42O19
M. Wt
778.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTOPLUMERICIN A

CAS Number

80396-57-2

Product Name

PROTOPLUMERICIN A

IUPAC Name

methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate

Molecular Formula

C36H42O19

Molecular Weight

778.7 g/mol

InChI

InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21?,22?,24+,25?,26?,27?,28?,29?,30?,33-,34?,35?,36+/m0/s1

InChI Key

AFYIWKNGSIYXCQ-PYQCQGLYSA-N

SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Description

The exact mass of the compound methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • This compound belongs to the class of iridoid monoterpenoids, a group of natural products derived from the terpenoid biosynthetic pathway [].
  • Iridoids are often found in plants and can exhibit various biological activities [].
  • The specific origin and significance of this particular molecule in scientific research are unclear due to the lack of available data.

Molecular Structure Analysis

  • The key features include:
    • A cyclopentane ring fused with a furan ring forming the core structure, characteristic of spirocyclic iridoids [].
    • A methyl group attached to one carbon atom.
    • A carboxylate group indicating an ester functionality.
    • Several hydroxyl groups (OH) scattered throughout the molecule, suggesting its hydrophilic nature.
    • An alpha,beta-unsaturated ketone moiety, which might be involved in chemical reactions.

Chemical Reactions Analysis

  • Hydrolysis: The ester bond can be cleaved by enzymes or under acidic/basic conditions, releasing the methyl group and a carboxylic acid [].
  • Oxidation/Reduction: The unsaturated ketone might undergo oxidation or reduction reactions depending on the reaction conditions [].

Physical And Chemical Properties Analysis

  • The presence of multiple hydroxyl groups suggests high water solubility.
  • The overall structure indicates it might be a solid at room temperature.

Safety information for this specific molecule is unavailable. Iridoid monterpenoids generally exhibit low toxicity []. However, further research is needed to determine the safety profile of this particular compound.

XLogP3

-1.3

Appearance

Powder

Other CAS

80396-57-2

Dates

Modify: 2023-08-15

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